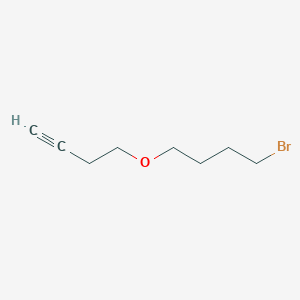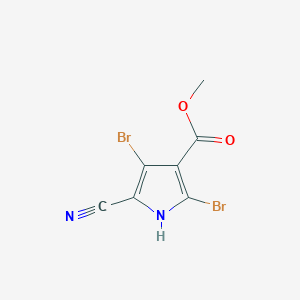
methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with bromine, cyano, and ester groups.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound also contains a pyrrole ring with bromine and ester groups but lacks the cyano group, making it less versatile in certain chemical reactions.
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a different substitution pattern on the pyrrole ring, which affects its reactivity and applications.
The unique combination of bromine, cyano, and ester groups in this compound makes it particularly valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C7H4Br2N2O2 |
|---|---|
Molekulargewicht |
307.93 g/mol |
IUPAC-Name |
methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H4Br2N2O2/c1-13-7(12)4-5(8)3(2-10)11-6(4)9/h11H,1H3 |
InChI-Schlüssel |
HBYTWZAQGIREOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC(=C1Br)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


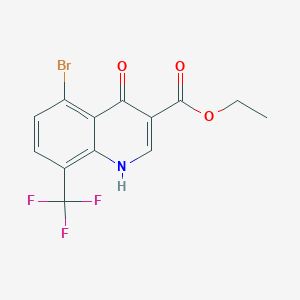
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
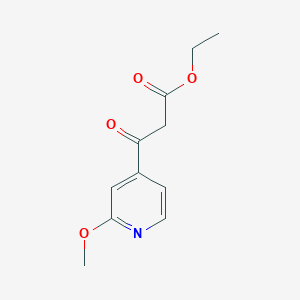

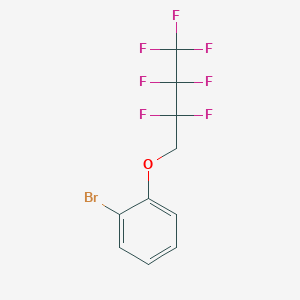
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)




